molecular formula C17H22N2O4 B1455262 Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoate CAS No. 1255098-59-9

Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoate

Cat. No.: B1455262
CAS No.: 1255098-59-9
M. Wt: 318.4 g/mol
InChI Key: RLHGPKYPZQBQSI-UHFFFAOYSA-N
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Description

Substitution Position and Electronic Effects

  • 4-position substitution : Unlike common 3-substituted indoles (e.g., tryptophan derivatives ), the 4-position substitution reduces steric hindrance near the indole N–H, enabling stronger hydrogen-bonding interactions .
  • Electron density distribution : The ester group at the β-carbon withdraws electron density via induction, polarizing the indole ring. This enhances electrophilic aromatic substitution reactivity at electron-rich positions (e.g., C5 and C7) .

Comparative Reactivity with Other Indole Derivatives

Indole Derivative Substitution Position Key Reactivity Features
Methyl indole-3-carboxylate 3-position Steric hindrance near N–H limits H-bonding
Methyl indole-4-carboxylate 4-position Unhindered N–H; enhanced electrophilic substitution
3-(1H-Indol-3-yl)propanoate 3-position Prone to oxidative degradation

The 4-substituted indole in the target compound offers improved stability against oxidation compared to 3-substituted analogs, making it suitable for prolonged synthetic workflows .

Properties

IUPAC Name

methyl 3-(1H-indol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-14(15(20)22-4)10-11-6-5-7-13-12(11)8-9-18-13/h5-9,14,18H,10H2,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHGPKYPZQBQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C2C=CNC2=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Amino Group

Overview:
The amino group of the precursor amino acid (commonly methyl 2-amino-3-(1H-indol-4-yl)propanoate) is protected by the tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps.

Typical Procedure:

  • The free amine is reacted with di-tert-butyl dicarbonate (Boc₂O) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
  • A base such as triethylamine (Et₃N) or pyridine is added to scavenge the hydrogen chloride generated during the reaction.
  • The reaction is often conducted at low temperatures (0 °C to room temperature) to minimize side reactions and racemization.
  • After completion, the reaction mixture is quenched with water or ammonium chloride solution, and the product is extracted into organic solvents.
  • Purification is typically achieved by flash column chromatography on silica gel using petroleum ether/ethyl acetate mixtures.

Example from Literature:
A synthesis described by Amaike et al. (MIT) utilized Boc protection of 1H-indol-4-amine hydrochloride by stirring with di-tert-butyl dicarbonate and DMAP catalyst in pyridine at room temperature overnight, followed by extraction and chromatographic purification.

Esterification of the Carboxylic Acid Group

Overview:
The carboxylic acid group of the amino acid is converted into a methyl ester to improve solubility and facilitate further synthetic modifications.

Typical Procedure:

  • The acid is refluxed with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
  • Alternatively, methyl ester hydrochloride salts of amino acids can be used directly in coupling reactions.
  • The esterification reaction is monitored by TLC or NMR to ensure completion.

Notes:

  • The methyl ester group is stable under the Boc protection conditions but requires anhydrous conditions to prevent hydrolysis.
  • The esterification step can precede or follow Boc protection depending on the synthetic route.

Purification Techniques

  • Flash column chromatography on silica gel (200–300 mesh) is the standard purification method.
  • Elution solvents are typically petroleum ether and ethyl acetate mixtures, adjusted to optimize separation.
  • Additional washing steps with saturated sodium bicarbonate, dilute acid, and brine remove impurities.

Summary Table of Key Preparation Steps

Step No. Process Reagents/Conditions Notes
1 Boc Protection Boc₂O, Et₃N or pyridine, DCM or THF, 0–25 °C Protects amino group, prevents side reactions
2 Esterification Methanol, H₂SO₄ or HCl catalyst, reflux Converts acid to methyl ester
3 Coupling (Indole introduction) HBTU, HOBt, Et₃N, DCM, room temp, overnight Forms peptide bond with indole moiety
4 Work-up and Purification Aqueous washes (NaHCO₃, HCl, brine), flash chromatography Removes impurities, isolates product

Critical Reaction Parameters

  • Temperature Control: Low temperatures during Boc protection reduce side reactions. Room temperature is adequate for coupling steps.
  • Anhydrous Conditions: Essential during coupling and Boc protection to avoid hydrolysis.
  • Stoichiometry: Using slight excess of coupling reagents (1.5 equiv) ensures complete reaction.
  • Reaction Monitoring: TLC, LC-MS, or NMR to confirm reaction progress and purity.
  • Purification: Flash chromatography parameters must be optimized to separate product from byproducts.

Research Findings and Optimization

  • The use of HBTU/HOBt coupling system improves yield and reduces racemization compared to classical carbodiimide methods.
  • Boc protection is highly efficient when catalyzed by DMAP and performed in pyridine or DCM solvent systems.
  • Purification by silica gel chromatography with petroleum ether/ethyl acetate mixtures affords high-purity products suitable for further synthetic or biological studies.
  • Industrial adaptations include continuous flow reactors to enhance mixing, heat transfer, and scalability, improving yield and purity while minimizing waste.

Representative Reaction Scheme (Simplified)

  • Starting amino acid (methyl 2-amino-3-(1H-indol-4-yl)propanoate)
  • Boc protection with Boc₂O and base → Boc-protected amino acid methyl ester
  • Coupling with indole-containing amine or amino acid derivative using HBTU/HOBt/Et₃N → Target compound
  • Purification by chromatography

Analytical Characterization (Supporting Preparation)

Scientific Research Applications

Reaction Conditions

  • Oxidation : Potassium permanganate or chromium trioxide in acidic medium.
  • Reduction : Lithium aluminum hydride in dry ether.
  • Substitution : Trifluoroacetic acid in dichloromethane.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoate has several applications across various scientific disciplines:

Chemistry

  • Peptide Synthesis : It serves as an intermediate in synthesizing complex peptides and proteins, facilitating the construction of biologically active molecules.

Biology

  • Enzyme-Substrate Interactions : The compound is employed to study enzyme-substrate interactions and protein folding, contributing to our understanding of biochemical pathways.

Medicine

  • Pharmaceutical Development : Investigated for its potential as a precursor in developing pharmaceutical compounds, particularly those targeting indole-based mechanisms.

Industry

  • Specialty Chemicals Production : Utilized in producing specialty chemicals and materials, enhancing the efficiency of chemical processes.

Case Study 1: Peptide Synthesis

In a study published by the Royal Society of Chemistry, this compound was utilized as an intermediate for synthesizing novel peptides with potential therapeutic applications. The stability conferred by the Boc group allowed for multiple coupling reactions without degradation, leading to high yields of desired products .

Research conducted on this compound demonstrated its efficacy in modulating enzyme activities related to metabolic pathways involving indoles. The study highlighted its role as a substrate analog, providing insights into enzyme mechanisms and potential drug design strategies .

Mechanism of Action

The compound exerts its effects primarily through its functional groups. The Boc group provides stability and protection to the amino group during synthetic transformations. The indole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Impact

a) Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a)
  • Key Differences: Contains a pyrrole ring fused with two indol-3-yl groups, increasing structural complexity. Uses an ethyl ester instead of a methyl ester, slightly altering lipophilicity.
  • Synthesis : Prepared via CuCl₂·2H₂O-catalyzed cyclization in THF, achieving a 98% yield .
  • Spectroscopy : IR peaks at 1765 cm⁻¹ (ester C=O) and 1682 cm⁻¹ (Boc C=O) align with the target compound’s expected spectral features .
b) Methyl 2-Amino-3-(1H-Indol-4-yl)Propanoate Hydrochloride
  • Key Differences: Lacks Boc protection, resulting in a free amino group (protonated as hydrochloride). The absence of Boc increases polarity and solubility in aqueous media but reduces stability during synthetic steps .
  • Applications : Likely used in peptide coupling without requiring deprotection steps, contrasting with the Boc-protected target compound .
c) Methyl (2R)-2-Amino-3-(1H-Indol-3-yl)Propanoate
  • Chiral center (R-configuration) highlights the importance of stereochemistry in bioactivity, though the target compound’s stereochemistry is unspecified .
d) Methyl 2-(4-Bromobenzyl)-3-((tert-Butoxycarbonyl)Amino)Propanoate
  • Key Differences: Replaces indol-4-yl with a 4-bromobenzyl group, significantly increasing molecular weight (C16H22BrNO4 vs. C12H15ClN2O2 in ) and lipophilicity .

Spectroscopic and Physical Properties

Property Target Compound (Inferred) Ethyl Pyrrole Derivative (10a) Hydrochloride Salt
IR (C=O Stretching) ~1740–1765 cm⁻¹ (ester, Boc) 1765 cm⁻¹ (ester), 1682 cm⁻¹ (Boc) 1700–1750 cm⁻¹ (ester)
¹H-NMR (δ, ppm) Expected Boc CH3 at ~1.34 ppm Boc CH3: 1.34 ppm NH3+ signals at ~8–10 ppm
Melting Point Likely 160–180°C (Boc analogs) 169–173°C Not reported; hydrochloride salts typically >200°C

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoate (CAS Number: 1255098-59-9) is a synthetic compound belonging to the class of amino acid derivatives. It possesses unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, an indole ring, and a methyl ester functional group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₇H₂₂N₂O₄
Molecular Weight318.368 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point505.7 ± 45.0 °C at 760 mmHg
Flash Point259.7 ± 28.7 °C
LogP3.31

The synthesis of this compound typically involves several steps:

  • Protection of the Amino Group : The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
  • Ester Formation : The carboxylic acid group undergoes esterification with methanol, often using sulfuric acid or hydrochloric acid as a catalyst.
  • Indole Ring Introduction : The indole ring is introduced through a coupling reaction using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

These processes create a stable compound that can be utilized in various biological applications, particularly in peptide synthesis and medicinal chemistry .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Interaction : This compound is employed in studies examining enzyme-substrate interactions, particularly in relation to protein folding and stability.
  • Cancer Research : Preliminary studies suggest potential applications in cancer therapy, where compounds with indole structures are known to exhibit anti-cancer properties. The indole moiety may interact with various biological targets involved in cancer progression .

Case Studies

Research Applications

This compound is utilized across various fields:

  • Medicinal Chemistry : As an intermediate in synthesizing peptide-based drugs and other bioactive molecules.
  • Biochemistry : In research related to protein dynamics and interactions, particularly involving indole-containing compounds.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoate, and what critical reaction parameters must be controlled?

Methodological Answer: The compound is typically synthesized via a multi-step sequence involving Boc-protection of an amino acid precursor, followed by coupling with an indole-containing moiety. Key steps include:

  • Boc Protection : Reacting the free amine of a precursor (e.g., methyl 2-amino-3-(1H-indol-4-yl)propanoate) with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine (Et₃N) to scavenge HCl .
  • Coupling Reactions : For introducing the indole group, carbodiimide-based coupling agents (e.g., DCC or EDC) with catalysts like DMAP are often employed to minimize racemization .
    Critical Parameters :
  • Temperature control (0–25°C) during Boc protection to prevent side reactions.
  • Strict anhydrous conditions to avoid hydrolysis of the methyl ester or Boc group.
  • Monitoring reaction progress via TLC or LC-MS to ensure completion .

Q. How can researchers characterize the stereochemical purity of this compound, and what analytical techniques are most effective?

Methodological Answer:

  • Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak® columns) with UV detection to resolve enantiomers. Mobile phases often include hexane/isopropanol mixtures .
  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm structural integrity. For stereochemical analysis, NOESY or ROESY experiments help identify spatial proximity of protons (e.g., indole and Boc group interactions) .
  • Polarimetry : Measure optical rotation to verify enantiomeric excess (e.g., [α]D²⁵ values) against literature standards .

Advanced Research Questions

Q. What strategies are recommended for optimizing coupling efficiency during the introduction of the indole moiety?

Methodological Answer:

  • Activation of Carboxylic Acids : Pre-activate the indole-containing carboxylic acid using HOBt or HOAt to enhance coupling efficiency and reduce racemization .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to improve reagent solubility.
  • Racemization Mitigation : Maintain low temperatures (0–4°C) during coupling and avoid prolonged reaction times. Monitor via chiral HPLC .

Q. How should researchers address stability challenges during storage and handling of Boc-protected derivatives with reactive indole groups?

Methodological Answer:

  • Storage Conditions : Store under inert gas (argon or nitrogen) at –20°C in airtight containers. Desiccants (e.g., silica gel) prevent moisture-induced degradation .
  • Light Sensitivity : Protect from UV light using amber glassware, as indole moieties can undergo photodegradation.
  • Stability Assays : Conduct accelerated stability studies (e.g., 40°C/75% RH for 1 week) with LC-MS analysis to identify degradation pathways .

Q. In troubleshooting unexpected byproducts during Boc deprotection, what analytical approaches can identify structural deviations?

Methodological Answer:

  • LC-MS/MS : Detect and characterize byproducts via fragmentation patterns. Common issues include incomplete deprotection (retained Boc group) or ester hydrolysis .
  • FT-IR Spectroscopy : Identify carbonyl peaks (e.g., 1700–1750 cm⁻¹) to confirm Boc removal or ester integrity.
  • X-ray Crystallography : Resolve ambiguous structures if crystalline byproducts form .

Q. How can researchers modify the indole substituent while preserving the Boc-protected amine?

Methodological Answer:

  • Electrophilic Substitution : Direct functionalization (e.g., bromination at C5 of indole) using NBS in DCM, ensuring Boc stability by avoiding strong acids .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis. Pre-screen catalysts (e.g., Pd(PPh₃)₄) for compatibility with Boc groups .
    Note : highlights challenges in modifying halogenated analogs due to steric hindrance; preliminary DFT calculations may predict reactivity .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoate

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